N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide
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Overview
Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes an oxazole ring fused to a pyridine ring, with additional phenyl and thioether groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are critical to achieving efficient production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with oxazole and pyridine rings, such as:
- N-(5-ethyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide
- N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(methylthio)propanamide
Uniqueness
What sets N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable in research applications where precise molecular interactions are required.
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-18(24-20(26)12-13-28-17-10-6-3-7-11-17)14-19-22(23-15)27-21(25-19)16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSNEVGTCYPELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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